molecular formula C21H18BrNO3 B3910741 6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B3910741
M. Wt: 412.3 g/mol
InChI Key: WWRGTWXWSKWFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BDQ, is a novel drug candidate that has shown promising results in the treatment of tuberculosis. BDQ belongs to the class of compounds known as diarylquinolines and is an inhibitor of the ATP synthase enzyme in Mycobacterium tuberculosis.

Mechanism of Action

6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one targets the ATP synthase enzyme in Mycobacterium tuberculosis, which is essential for the production of ATP, the energy currency of the cell. This compound binds to a specific subunit of the ATP synthase enzyme, blocking its activity and preventing the production of ATP. This leads to a depletion of energy in the bacterial cell, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro, with no significant effects on human cell lines. In animal studies, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good tissue penetration. This compound has also been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its specificity for the ATP synthase enzyme in Mycobacterium tuberculosis, which makes it a potent and selective inhibitor. However, the complex synthesis method and high cost of this compound make it difficult to produce in large quantities. In addition, the lack of a suitable animal model for tuberculosis has made it challenging to conduct preclinical studies of this compound.

Future Directions

Future research on 6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one should focus on optimizing the synthesis method to improve yield and reduce cost. In addition, more studies are needed to investigate the safety and efficacy of this compound in humans. Future research should also focus on developing new animal models for tuberculosis, which would allow for more accurate evaluation of the efficacy of this compound and other anti-tuberculosis drugs. Finally, more studies are needed to investigate the potential use of this compound in the treatment of other bacterial infections.

Scientific Research Applications

6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential use in the treatment of tuberculosis. In vitro studies have shown that this compound is active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin. This compound has also been studied for its potential use in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.

properties

IUPAC Name

6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-25-18-9-5-8-14(21(18)26-2)15-11-19(24)23-20-13-7-4-3-6-12(13)17(22)10-16(15)20/h3-10,15H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGTWXWSKWFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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